2-(2,4-difluorobenzyl)-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione
Description
This compound is a bicyclic heterocyclic molecule featuring a pyrido[1,2-c]pyrimidine-dione core fused with a tetrahydro ring system. Key structural elements include:
- 2,4-Difluorobenzyl group: A lipophilic aromatic substituent with electron-withdrawing fluorine atoms at positions 2 and 4, likely enhancing metabolic stability and influencing receptor binding .
- 5-Ethyl-1,2,4-oxadiazol-3-yl group: A heterocyclic moiety known for improving bioavailability and serving as a bioisostere for ester or amide groups .
- Tetrahydro-pyrido-pyrimidine-dione scaffold: A rigid bicyclic system that may confer conformational constraints beneficial for target specificity.
Properties
IUPAC Name |
2-[(2,4-difluorophenyl)methyl]-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-5,6,7,8-tetrahydropyrido[1,2-c]pyrimidine-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F2N4O3/c1-2-15-22-17(23-28-15)16-14-5-3-4-8-24(14)19(27)25(18(16)26)10-11-6-7-12(20)9-13(11)21/h6-7,9H,2-5,8,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDRADEHMMAZRRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NO1)C2=C3CCCCN3C(=O)N(C2=O)CC4=C(C=C(C=C4)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F2N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2,4-difluorobenzyl)-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione represents a novel structure with potential pharmacological applications. This article reviews its biological activity based on available research findings and data.
Chemical Structure
The compound can be characterized by the following structure:
- Molecular Formula : C₁₄H₁₄F₂N₄O₃
- Molecular Weight : 320.29 g/mol
Pharmacological Properties
Research indicates that compounds with a pyrido-pyrimidine scaffold exhibit a range of biological activities, including:
- Antimicrobial Activity : Similar derivatives have shown effectiveness against various bacterial strains, suggesting potential for the development of new antibiotics.
- Anti-inflammatory Effects : Pyrimidine derivatives have been studied for their ability to inhibit inflammatory pathways, making them candidates for treating chronic inflammatory diseases.
The biological activity of this compound may be attributed to its ability to interact with specific biological targets. For instance:
- Inhibition of Enzymatic Activity : Compounds in this class may inhibit enzymes involved in inflammatory responses or microbial metabolism.
- Cellular Uptake and Distribution : The presence of the difluorobenzyl group may enhance lipophilicity and cellular uptake.
Study on Antimicrobial Activity
In a study evaluating various pyrido-pyrimidine derivatives for antimicrobial efficacy:
- Tested Strains : Gram-positive and Gram-negative bacteria were used.
- Results : The compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| 2-(2,4-difluorobenzyl)-... | 20 | Staphylococcus aureus |
| 2-(2,4-difluorobenzyl)-... | 30 | Escherichia coli |
Study on Anti-inflammatory Effects
Another study focused on the anti-inflammatory properties:
- Model Used : Lipopolysaccharide (LPS)-induced RAW264.7 macrophages.
- Findings : The compound reduced the production of pro-inflammatory cytokines (IL-6 and TNF-alpha) by approximately 40% at a concentration of 25 µM.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Fluorinated Benzyl Derivatives
Key Findings :
- Fluorine Position: The 2,4-difluorobenzyl group in the target compound may offer superior metabolic resistance compared to mono-fluorinated analogs (e.g., 2- or 3-fluorobenzyl) due to reduced susceptibility to oxidative metabolism .
Oxadiazole-Containing Heterocycles
Key Findings :
- Oxadiazole Variations : The 5-ethyl-oxadiazole in the target compound may enhance solubility compared to bulkier aryl-substituted oxadiazoles (e.g., 3-(2-chlorophenyl) in ) .
Structural Analogues with Alternative Heterocycles
Key Findings :
- Thiazole vs. Oxadiazole : Thiazole-containing derivatives () exhibit distinct electronic profiles due to sulfur’s polarizability, which may enhance antimicrobial activity compared to oxadiazole-based compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
